

Oseltamivir (Tamiflu®): A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Oseltamivir*

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Abstract

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. Its discovery marked a significant advancement in the rational design of enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery of Oseltamivir, its mechanism of action as a neuraminidase inhibitor, and a detailed examination of two seminal synthetic routes: the initial synthesis from (-)-shikimic acid and a subsequent azide-free approach. This document includes detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways and mechanism of action to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Mechanism of Action

Oseltamivir was discovered by scientists at Gilead Sciences through a rational drug design approach targeting the influenza virus neuraminidase enzyme.^[1] This enzyme is crucial for the release of newly formed virus particles from infected host cells.^{[1][2]} Neuraminidase cleaves sialic acid residues on the host cell surface, to which the new virions are attached. By inhibiting neuraminidase, Oseltamivir prevents the spread of the virus within the respiratory tract.^{[3][4]}

Oseltamivir is a prodrug, administered as oseltamivir phosphate. In the body, it is hydrolyzed by hepatic esterases to its active form, oseltamivir carboxylate.^[4] Oseltamivir carboxylate is a

potent and selective competitive inhibitor of the neuraminidase enzyme.[4]

Signaling Pathway: Inhibition of Neuraminidase

The following diagram illustrates the mechanism of action of Oseltamivir in the context of the influenza virus replication cycle.

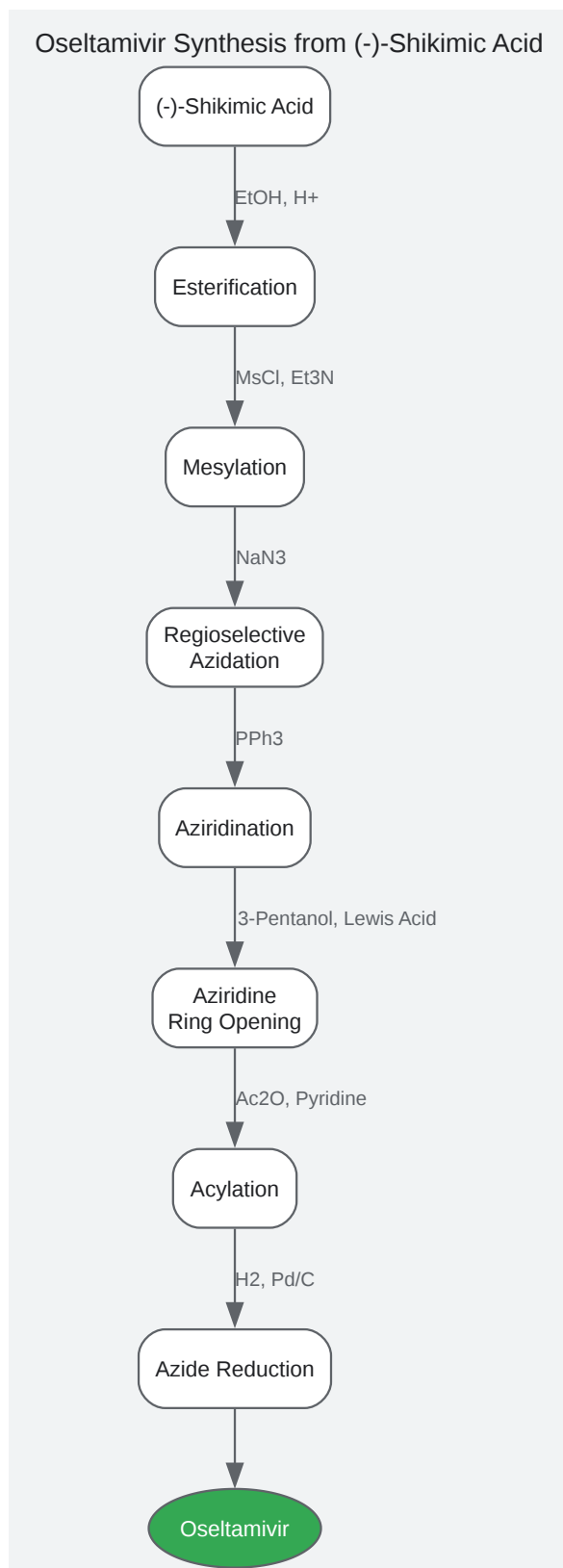
Mechanism of Oseltamivir's Inhibition of Viral Release

Synthesis of Oseltamivir

The commercial synthesis of Oseltamivir has evolved since its inception. The initial scalable synthesis developed by Gilead Sciences utilized naturally occurring (-)-shikimic acid.[5] Subsequently, alternative routes have been explored to address challenges related to the availability of the starting material and the use of potentially hazardous reagents.

Synthesis from (-)-Shikimic Acid (Rohloff et al., 1998)

This route was one of the first practical, large-scale syntheses of Oseltamivir.[6] It involves the transformation of (-)-shikimic acid through a series of steps to introduce the necessary functional groups and stereochemistry.



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Synthetic Workflow from (-)-Shikimic Acid

Step	Reaction	Reagents	Yield (%)
1	Esterification of (-)-Shikimic Acid	Ethanol, Acid Catalyst	High
2	Trimesylation	Methanesulfonyl Chloride, Triethylamine	~93
3	Regioselective Azidation	Sodium Azide	~92
4	Aziridination	Triphenylphosphine	~84
5	Aziridine Ring Opening	3-Pentanol, Lewis Acid	Variable
6	Acylation	Acetic Anhydride, Pyridine	~80
7	Azide Reduction	H ₂ , Pd/C	~42

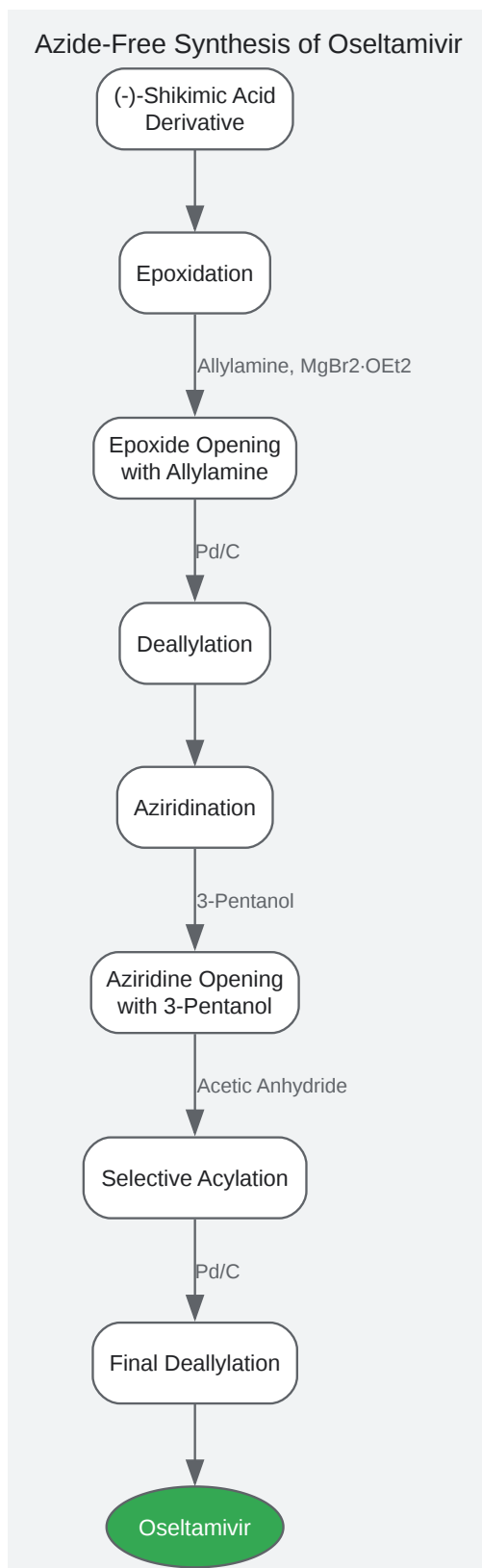
Step 2: Trimesylation of Ethyl Shikimate To a solution of ethyl shikimate in ethyl acetate, 4.5 equivalents of methanesulfonyl chloride and 5 equivalents of triethylamine are added in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is carried out at 0°C. The resulting trimesylate is obtained after workup.

Step 3: Regioselective Azidation The trimesylate is dissolved in a mixture of acetone and water. Four equivalents of sodium azide are added, and the reaction is stirred at 0°C for 1 hour. The product, an azido-dimesylate, is isolated after extraction.

Step 4: Aziridination The azido-dimesylate is treated with 1.1 equivalents of triphenylphosphine in an appropriate solvent, followed by the addition of 3 equivalents of triethylamine and water at room temperature. The resulting aziridine is purified by chromatography.

Azide-Free Synthesis (Karpf and Trussardi, 2001)

To mitigate the safety concerns associated with the use of azides, an alternative, azide-free synthesis was developed.^[7] This route proceeds through a key epoxide intermediate.



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Azide-Free Synthetic Workflow for Oseltamivir

Step	Reaction	Reagents	Yield (%)
1	Epoxide opening with allylamine	Allylamine, MgBr ₂ ·OEt ₂	High
2	Deallylation	Pd/C	-
3	Aziridination from amino alcohol	-	High
4	Aziridine opening with 3-pentanol	3-Pentanol	-
5	Selective N-acetylation	Acetic Anhydride	-
6	Final Deallylation	Pd/C	-
Overall	From key epoxide	35-38	

Step 1: Epoxide Opening with Allylamine The key epoxide precursor is treated with allylamine in the presence of a catalytic amount of magnesium bromide etherate (MgBr₂·OEt₂). This effects the regioselective opening of the epoxide to yield an amino alcohol.

Step 5: Selective N-Acetylation The resulting diamine from the aziridine opening is selectively acetylated at the 4-position using acetic anhydride under acidic conditions. The 5-amino group is protonated and thus less reactive.

Conclusion

The discovery and development of Oseltamivir represent a triumph of rational drug design and synthetic organic chemistry. The initial synthesis from (-)-shikimic acid provided a scalable route to this crucial antiviral medication. Subsequent innovations, such as the development of an azide-free synthesis, have addressed important safety and logistical considerations. The detailed understanding of its mechanism of action continues to inform the development of new anti-influenza therapies. This technical guide provides a foundational resource for scientists and researchers, offering detailed insights into the synthesis and function of this important pharmaceutical agent.

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